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Compound of Interest

Compound Name: Diheptyl succinate

Cat. No.: B101398

Introduction

Diheptyl succinate (CAS No: 15872-89-6), with the IUPAC name diheptyl butanedioate, is a
diester of succinic acid and heptanol.[1][2] It is a lightweight, biodegradable emollient often
used in cosmetics as a silicone alternative.[3] Its molecular formula is C18H3404, and it has a
molecular weight of 314.46 g/mol .[2] A thorough spectroscopic characterization is essential for
its quality control and for understanding its chemical properties. This guide provides an in-depth
overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) characteristics of diheptyl succinate, including detailed experimental protocols.

Data Presentation

The following sections summarize the predicted spectroscopic data for diheptyl succinate.
Due to the limited availability of experimental spectra in public databases, the NMR and IR data
are predicted based on the known chemical structure and comparison with analogous
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.[4] For a symmetrical molecule like diheptyl succinate, the number of unique signals
is less than the total number of protons or carbons.[5]

Predicted *H NMR Data (Solvent: CDCIs)
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Chemical Shift (8)

Multiplicity Integration Assignment

(ppm)

~4.05 Triplet 4H -O-CH2-(CH2)s-CHs3

~2.60 Singlet 4H 0-C(O)-CHz-CHa-
C(0)-0-

~1.62 Quintet 4H O-CHa-CHa-(CHz)s-
CHs

~1.28 Multiplet 16H -O-(CHz)2-(CHz)a-CHs

~0.88 Triplet 6H -(CH2)6-CHs

Predicted 3C NMR Data (Solvent: CDCls)

Chemical Shift (8) (ppm) Assignment

~172.5 C=0

~65.0 -O-CHa-

~31.8 -O-(CHz)s-CH2-CHs

~29.1 -O-C(0)-CH2-

~28.9 -O-(CHz)2-CH2-(CHz2)3-CHs

~25.9 -O-CH2-CHa2-(CH2)a-CHs

~22.6 -O-(CHz2)a-CH2-CH2-CHs

~14.1 -CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[4]

Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
2955-2855 Strong C-H stretch (alkane)
1735 Strong C=0 stretch (ester)
1465 Medium C-H bend (methylene)
1375 Medium C-H bend (methyl)
1170 Strong C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule.[6] The data below is based on computed predictions.[1]

Predicted Mass Spectrometry Data (ESI-MS)

Adduct Predicted m/z
[M+H]* 315.2530
[M+Na]* 337.2349
[M+K]* 353.2089
[M+NHa]* 332.2795

M refers to the molecular weight of diheptyl succinate (314.46 g/mol ).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of liquid samples like

diheptyl succinate.

1H and 3C NMR Spectroscopy

This protocol is a general guideline for acquiring NMR spectra of liquid esters.[7]
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e Sample Preparation:

o Accurately weigh 5-25 mg of diheptyl succinate for 1H NMR or 50-100 mg for 13C NMR.
[8]

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-
d, CDCIs) in a small vial.[8]

o For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane,
TMS) can be added.[8]

o Filter the solution through a pipette with a small plug of glass wool to remove any
particulate matter.[7]

o Transfer the filtered solution into a clean, dry 5 mm NMR tube.
e Instrument Setup and Data Acquisition:
o Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.
o For 3C NMR, set the instrument to proton-decoupled mode.[7]

o Set appropriate acquisition parameters, including pulse width, relaxation delay (d1), and
the number of scans (ns). For quantitative *H NMR, d1 should be at least 5 times the
longest Ta relaxation time.[7] For 13C NMR, a larger number of scans is typically required.

[9]
o Data Processing:
o Apply a Fourier transform to the acquired Free Induction Decay (FID).

o Phase the resulting spectrum.
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o Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for
CDClsz in *H NMR, 77.16 ppm in 13C NMR) or the internal standard (0O ppm for TMS).

o Integrate the peaks in the *H NMR spectrum.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a convenient method for obtaining the IR spectrum of a liquid sample.[10]
o Sample Preparation and Background Collection:

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[11] If necessary, clean it
with a suitable solvent like isopropanol and dry it completely.[12]

o Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted
from the sample spectrum.[11]

e Sample Analysis:

o Place a small drop (1-2 drops) of diheptyl succinate directly onto the center of the ATR
crystal.[11]

o If using a press, apply pressure to ensure good contact between the sample and the
crystal.[10]

o Acquire the IR spectrum. The typical range is 4000-400 cm~1.[13]

o Itis advisable to co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
[12]

o Data Processing and Cleaning:

o The software will automatically subtract the background spectrum from the sample
spectrum.

o Label the significant peaks in the spectrum.
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o After the analysis, clean the ATR crystal thoroughly by wiping away the sample with a soft
tissue and cleaning with an appropriate solvent.[10]

Electrospray lonization Mass Spectrometry (ESI-MS)

ESl is a soft ionization technique suitable for analyzing esters, which typically produces the
molecular ion with minimal fragmentation.[14][15]

e Sample Preparation:

o Prepare a dilute solution of diheptyl succinate (e.g., 0.5-5 uM) in a solvent compatible
with ESI, such as methanol or acetonitrile.[16]

o The solution must be conductive; a small amount of an acid like formic acid (0.1%) is often
added for positive ion mode.[16]

o Ensure the final solution is clear and free of any particulate matter by filtering if necessary.
[16]

e Instrument Setup and Data Acquisition:

o Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 uL/min) using
a syringe pump.[17]

o Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged
droplets.[17]

o Use a heated drying gas (e.g., nitrogen) to facilitate solvent evaporation from the droplets.
[14]

o Set the mass spectrometer to scan over an appropriate mass-to-charge (m/z) range (e.qg.,
m/z 100-500).

o Acquire the mass spectrum, averaging multiple scans to improve data quality.[16]

o Data Analysis:
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o ldentify the peak corresponding to the molecular ion, which will likely be an adduct with a

proton ([M+H]*) or a sodium ion ([M+Na]*).

o Analyze any fragment ions to gain structural information. For esters, common
fragmentation involves cleavage of the C-O bond or McLafferty rearrangement.[6]

Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound.
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Spectroscopic Characterization Workflow
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A flowchart of the general experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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